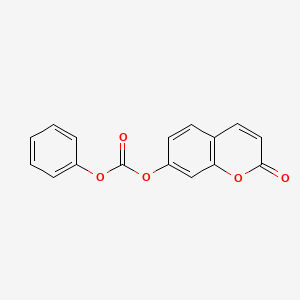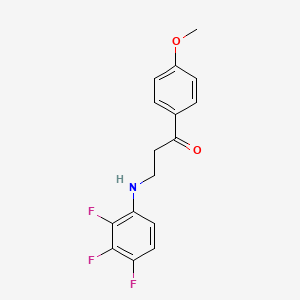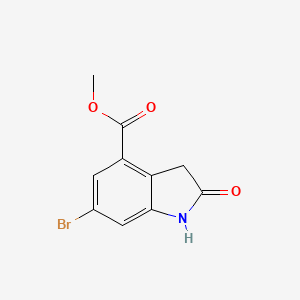
2-Trifluoroacetylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Cyanide Detection in Aqueous Environments
A novel application involves the synthesis of 2-(trifluoroacetylamino)anthraquinone (2-TFAQ), exploiting the nucleophilic nature of cyanide. This compound serves as a simple, sensitive, and highly effective sensor for the "naked-eye" detection of very low concentrations of cyanide in water, highlighting the potential for environmental monitoring and public safety applications (Hao Niu et al., 2008).
Mitochondrial Respiratory Complex II Studies
Research on the mitochondrial respiratory Complex II, or succinate:ubiquinone oxidoreductase (SQR), has utilized 2-thenoyltrifluoroacetone (TTFA) to elucidate its structure and function. This complex plays a crucial role in both the tricarboxylic acid cycle and aerobic respiration. Understanding its structure provides insights into the mitochondrial respiratory system and related human diseases (F. Sun et al., 2005).
Mechanisms of Mitochondrial Dysfunction
Triclosan, a widely used antibacterial agent, has been shown to cause mitochondrial dysfunction through mechanisms including direct inhibition of complex II activity. Studies have used thenoyltrifluoroacetone, a complex II inhibitor, to compare its effects with triclosan, providing insights into the broader impacts of environmental contaminants on cellular respiration (V. Teplova et al., 2017).
Synthesis Applications
Trifluoroacetic acid has been used to mediate the hydroarylation of alkenes, yielding dihydrocoumarins and dihydroquinolones. This process highlights the compound's utility in facilitating chemical reactions relevant to pharmaceutical and material sciences (Kelin Li et al., 2005).
Chemosensor Development
The creation of chemosensors for metal ion detection, such as copper (II), has utilized derivatives of 2-trifluoroacetylhydroquinone. These chemosensors exhibit significant changes in optical properties in the presence of specific ions, demonstrating the potential for developing sophisticated detection tools in environmental and biomedical fields (Yin-Jie Zhang et al., 2011).
作用機序
Target of Action
2-Trifluoroacetylhydroquinone, a derivative of hydroquinone, primarily targets the tyrosinase enzyme . This enzyme plays a crucial role in the initial step of the melanin pigment biosynthesis pathway .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosinase enzyme, thereby reducing melanin pigment production . This interaction results in changes in the melanin biosynthesis pathway, affecting the production of melanin, a pigment responsible for skin color .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, the compound disrupts the normal function of this pathway, leading to reduced melanin production .
Pharmacokinetics
Quinones, a class of compounds to which this compound belongs, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The primary result of this compound’s action is a reduction in melanin production due to the inhibition of the tyrosinase enzyme . This can lead to a lightening of the skin color, making the compound potentially useful in the treatment of skin disorders associated with hyperpigmentation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the redox cycling of quinones, potentially impacting their biological activity . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Safety and Hazards
特性
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIAUJPESWBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


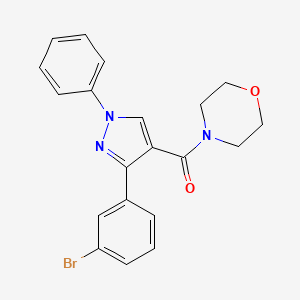
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)

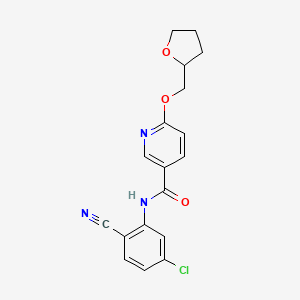
![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)
![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)
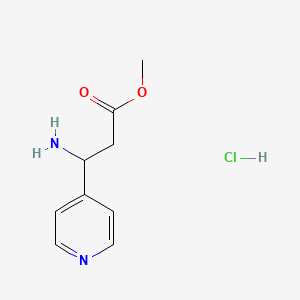
![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)
